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molecular formula C7H7O5P B8360576 Phosphinecarboxylic acid, dihydroxy-, phenyl ester, oxide CAS No. 74270-48-7

Phosphinecarboxylic acid, dihydroxy-, phenyl ester, oxide

Cat. No. B8360576
M. Wt: 202.10 g/mol
InChI Key: QWTKOKXIYQZOTL-UHFFFAOYSA-N
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Patent
US04308263

Procedure details

25.8 parts by weight of diethoxyphosphonoformic acid phenyl ester are dissolved in 80 parts by volume of acetonitrile, and 36.7 parts by weight of trimethylbromosilane are added at 20° C. The mixture is stirred at 40°-45° C. for 2 hours and the solution is then evaporated in vacuo. The evaporation residue is taken up in 60 parts by volume of water and, after separating off the hexamethyldisiloxane formed, the resulting solution is neutralised with dilute lithium hydroxide solution and then evaporated in vacuo.
Name
diethoxyphosphonoformic acid phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]([P:10]([O:16]OCC)([O:12]OCC)=[O:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Li+]>C(#N)C.C[Si](C)(C)Br>[C:1]1([O:7][C:8]([P:10]([OH:16])([OH:12])=[O:11])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
diethoxyphosphonoformic acid phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)P(=O)(OOCC)OOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[Si](Br)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 40°-45° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at 20° C
CUSTOM
Type
CUSTOM
Details
the solution is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
after separating off the hexamethyldisiloxane
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)OC(=O)P(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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